REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][Na])=[O:3].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=1C(=O)C.OO.C([O-])([O-])=O.[K+].[K+]>C(O)(=O)C.CCOCC.O>[C:2]([O:4][C:12]1[CH:13]=[C:8]([O:7][CH3:6])[CH:9]=[CH:10][C:11]=1[O:14][CH3:15])(=[O:3])[CH3:1] |f:3.4.5|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O[Na]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 40° C. for 144 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then it was cooled
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The organic one was washed with water (2×100 mL), brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ether
|
Reaction Time |
144 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 787.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |